(E)-dec-2-enedioic acid (E)-dec-2-enedioic acid 2E-decenedioic acid is a medium-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 37443-67-7
VCID: VC1794146
InChI: InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h5,7H,1-4,6,8H2,(H,11,12)(H,13,14)/b7-5+
SMILES: C(CCCC(=O)O)CCC=CC(=O)O
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol

(E)-dec-2-enedioic acid

CAS No.: 37443-67-7

Cat. No.: VC1794146

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

(E)-dec-2-enedioic acid - 37443-67-7

Specification

CAS No. 37443-67-7
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name (E)-dec-2-enedioic acid
Standard InChI InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h5,7H,1-4,6,8H2,(H,11,12)(H,13,14)/b7-5+
Standard InChI Key XUNMWLWTZWWEIE-FNORWQNLSA-N
Isomeric SMILES C(CCCC(=O)O)CC/C=C/C(=O)O
SMILES C(CCCC(=O)O)CCC=CC(=O)O
Canonical SMILES C(CCCC(=O)O)CCC=CC(=O)O

Introduction

Chemical Identity and Properties

(E)-dec-2-enedioic acid, also known as (E)-2-decenedioic acid or (E)-2-decene-1,10-dioic acid, is a ten-carbon dicarboxylic acid characterized by a trans (E) double bond between the second and third carbon atoms in its carbon chain. The compound has two carboxylic acid functional groups (-COOH) positioned at opposite ends of the molecule, giving it unique chemical properties.

Basic Information

The compound is registered with the CAS number 37443-67-7 and possesses the molecular formula C₁₀H₁₆O₄ . Its molecular weight is 200.23 g/mol, which places it in the medium-sized organic molecule category.

PropertyValueSource
Molecular FormulaC₁₀H₁₆O₄
Molecular Weight200.23 g/mol
Boiling Point409.4±38.0 °C (Predicted)
Density1.134±0.06 g/cm³ (Predicted)
pKa4.77±0.10 (Predicted)
Standard InChIInChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h5,7H,1-4,6,8H2,(H,11,12)(H,13,14)/b7-5+
SMILESC(CCCC(=O)O)CC/C=C/C(=O)O

The compound features a trans configuration at the double bond, which impacts its spatial arrangement and potential interactions with biological systems. As a dicarboxylic acid, it exhibits the typical acidic properties characteristic of carboxylic acids, with a predicted pKa of approximately 4.77 .

Natural Occurrence and Sources

(E)-dec-2-enedioic acid has been identified in several natural sources, highlighting its relevance in biological systems and potential applications.

Honey and Apicultural Products

The compound occurs naturally in certain types of honey, where its presence and concentration have proven valuable for analytical purposes. Interestingly, (E)-dec-2-enedioic acid concentration varies depending on the honey production method, with higher levels typically found in honey produced by bees fed sugar syrup compared to honey derived from natural nectar sources. This difference makes it a potential marker for honey authenticity and quality assessment.

Drone Milk

One of the most significant natural sources of (E)-dec-2-enedioic acid is drone milk, a product from male honeybees. Research has identified this compound as an active component in drone milk, which has been traditionally used in some countries to address infertility issues and promote vitality in both men and women . The active role of (E)-dec-2-enedioic acid was discovered through bioactivity-guided fractionation, which isolated the compound from drone milk and confirmed its biological effects .

Microbial Production

The fungus Aspergillus unilateralis has been identified as a biological producer of (E)-dec-2-enedioic acid. This finding suggests the potential for biotechnological applications, including the possible development of microbial production systems for this compound.

Isolation and Structural Characterization

The isolation and identification of (E)-dec-2-enedioic acid from natural sources have been achieved through various analytical techniques.

Isolation Methods

The isolation of (E)-dec-2-enedioic acid from drone milk has been reported through a systematic bioactivity-guided fractionation process . This process typically involves:

  • Initial extraction with solvents of varying polarity

  • Low-pressure reversed-phase column chromatography (RPCC)

  • Gradient elution with increasing concentrations of organic solvents

  • Thin-layer chromatography (TLC) for monitoring the separation process

  • Fraction collection and bioactivity assessment

In one detailed study, drone milk was first diluted with water, extracted with petroleum ether, and re-extracted with water. The combined aqueous phase was then subjected to octadecyl-silica column chromatography and gradient elution with water, aqueous methanol, pure methanol, and dichloromethane . Active fractions were further separated through repeated low-pressure reversed-phase column chromatography, with the separation process controlled by thin-layer chromatography .

Structural Characterization

The structural elucidation of (E)-dec-2-enedioic acid has been accomplished using advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis has been crucial in determining the structural features of the compound, including the configuration of the double bond as trans (E) .

  • Mass Spectrometry (MS): Various MS techniques, including high-resolution electrospray ionization-mass spectrometry (HR-ESI-MS) and gas chromatography-high-resolution mass spectrometry (GC-HRMS), have been employed to confirm the molecular weight and formula of the compound .

These analytical approaches have conclusively established the chemical identity of (E)-dec-2-enedioic acid as a ten-carbon dicarboxylic acid with a trans double bond between C-2 and C-3.

Biological and Pharmacological Activities

Research on the biological and pharmacological properties of (E)-dec-2-enedioic acid has revealed several noteworthy activities, particularly its effects on mammalian reproductive systems.

Estrogenic Activity

One of the most significant biological effects of (E)-dec-2-enedioic acid is its estrogen-like activity. Studies using uterotrophic assays in immature female rats have demonstrated that this compound increases the relative weight of the uterus, a classic indicator of estrogenic activity .

This estrogenic effect has been confirmed through molecular biology techniques, including reverse transcription polymerase chain reaction (RT-PCR) and Western blot methods, which showed increased expression of estrogen-dependent peptides such as complement component C3 in the uterus following administration of (E)-dec-2-enedioic acid .

Hormonal Effects Mechanism

The estrogen-like effects of (E)-dec-2-enedioic acid appear similar to those of fatty acids with estrogenic activity previously isolated from royal jelly, another apicultural product . This suggests a common mechanism of action among these naturally occurring compounds.

It is noteworthy that (E)-dec-2-enedioic acid's structural features enable it to interact with estrogen receptors, though the exact molecular mechanism of this interaction requires further investigation. The compound's ability to produce estrogen-like effects suggests potential applications in managing hormone-related conditions, although comprehensive clinical studies are still needed.

Antimicrobial Properties

Preliminary studies have suggested that (E)-dec-2-enedioic acid may possess antimicrobial properties. While this research area is still developing, the potential antimicrobial activity adds another dimension to the compound's biological profile and possible applications.

Applications and Research Significance

The unique properties of (E)-dec-2-enedioic acid have led to several potential applications and research directions.

Reproductive Health Research

The discovery of (E)-dec-2-enedioic acid as the active component responsible for the estrogen-like effects of drone milk represents a significant advancement in understanding traditional remedies for reproductive health . This finding provides a scientific basis for the traditional use of drone milk in addressing fertility issues and provides new avenues for research in reproductive endocrinology.

The study published in 2013 marked the first report on the pharmacological effects of drone milk and (E)-dec-2-enedioic acid in mammals, highlighting the novelty and significance of this research area .

Future Research Directions

Research on (E)-dec-2-enedioic acid is still evolving, with several promising directions for future investigation.

Detailed Mechanism Studies

Further research is needed to elucidate the precise molecular mechanisms by which (E)-dec-2-enedioic acid exerts its estrogenic effects. Understanding these mechanisms will provide insights into its potential applications and help address questions about its specificity, potency, and safety.

Antimicrobial Properties Investigation

The preliminary findings regarding the antimicrobial properties of (E)-dec-2-enedioic acid warrant detailed investigation to determine its spectrum of activity, potency, and potential applications in antimicrobial therapy or food preservation.

Synthetic Derivatives Development

The development of synthetic derivatives of (E)-dec-2-enedioic acid with enhanced or targeted biological activities represents another promising research direction. Structure-activity relationship studies could identify modifications that optimize specific biological effects while minimizing potential side effects.

Clinical Studies

Translating the preclinical findings on (E)-dec-2-enedioic acid to clinical applications requires well-designed human studies. These would evaluate its safety, efficacy, and appropriate dosing for potential therapeutic applications, particularly in reproductive health.

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